

A Comparative Study on the Reactivity of Deoxybenzoin Oxime and Benzophenone Oxime

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Compound of Interest

Compound Name: Deoxybenzoin oxime

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of **Deoxybenzoin oxime** and Benzophenone oxime, with a focus on their behavior in the Beckmann rearrangement. The information presented is supported by experimental data and established chemical principles to assist researchers in selecting the appropriate substrate for their synthetic needs.

Introduction

Deoxybenzoin oxime and Benzophenone oxime are both ketoximes derived from aromatic ketones. Their structural similarities and differences lead to distinct reactivity profiles, particularly in rearrangement reactions that are pivotal in the synthesis of various organic compounds, including pharmaceuticals. This guide will delve into a comparative analysis of their structure, physical properties, and reactivity, supplemented with detailed experimental protocols.

Structural and Physical Properties

The primary structural difference between the two oximes lies in the substitution at the carbon atom of the oxime functional group. Benzophenone oxime possesses two phenyl groups directly attached to the C=NOH carbon, making it a symmetrical aromatic ketoxime. In contrast, **Deoxybenzoin oxime** is an unsymmetrical ketoxime with one phenyl group and one benzyl group attached to the oxime carbon. This seemingly subtle difference has significant

implications for the stereochemistry and electronic properties of the molecule, which in turn dictates its reactivity.

Table 1: Physical and Chemical Properties

Property	Deoxybenzoin Oxime	Benzophenone Oxime
Molecular Formula	C ₁₄ H ₁₃ NO	C ₁₃ H ₁₁ NO
Molecular Weight	211.26 g/mol	197.24 g/mol
Melting Point	98 °C[1][2]	140 - 144 °C
Appearance	White crystalline powder	White to pale yellow crystalline solid[3]
Solubility	Slightly soluble in Chloroform and Methanol[1]	Insoluble in water

Comparative Reactivity: The Beckmann Rearrangement

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes to yield amides.[4][5][6] The reaction is highly stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating.[4]

Benzophenone Oxime

Being a symmetrical molecule, the Beckmann rearrangement of Benzophenone oxime yields a single product, N-phenylbenzamide (benzanilide). The reaction proceeds readily in the presence of various acid catalysts such as phosphorus pentachloride, thionyl chloride, or strong protic acids like sulfuric acid.[4][5][7]

Deoxybenzoin Oxime

As an unsymmetrical oxime, **Deoxybenzoin oxime** can exist as two geometric isomers (E and Z). The outcome of the Beckmann rearrangement is dependent on which group (phenyl or benzyl) is anti to the hydroxyl group in the starting isomer.

It is generally accepted that the migratory aptitude in the Beckmann rearrangement is influenced by the ability of the migrating group to stabilize a positive charge. Phenyl groups, due to their ability to delocalize charge through resonance, have a high migratory aptitude. Benzyl groups, while also capable of stabilizing a positive charge, are generally considered to have a slightly lower migratory aptitude than phenyl groups in this context.

However, the stereospecificity of the reaction is the dominant factor. The group that is anti to the hydroxyl group will migrate, regardless of its inherent migratory aptitude. Therefore, the product of the Beckmann rearrangement of **Deoxybenzoin oxime** will depend on the specific isomer used.

- Migration of the Phenyl group: If the phenyl group is anti to the hydroxyl group, the rearrangement will yield N-benzylformanilide.
- Migration of the Benzyl group: If the benzyl group is anti to the hydroxyl group, the rearrangement will yield N-phenylphenylacetamide.

Thermolysis of **Deoxybenzoin oxime** has been reported to yield products such as ammonia, toluene, benzonitrile, bibenzyl, benzil, benzyl alcohol, and 2-phenylindole, suggesting that under thermal conditions, fragmentation pathways can compete with or dominate over the classical Beckmann rearrangement.^[8]

Experimental Protocols

The following are representative experimental protocols for the synthesis and Beckmann rearrangement of Benzophenone oxime. A similar protocol can be adapted for **Deoxybenzoin oxime**.

Synthesis of Benzophenone Oxime

Materials:

- Benzophenone (0.55 mol)
- Hydroxylamine hydrochloride (0.86 mol)^[9]
- 95% Ethyl alcohol (200 mL)^[9]

- Water (40 mL)[9]
- Powdered Sodium hydroxide (2.75 mol)[9]
- Concentrated Hydrochloric acid
- Methyl alcohol

Procedure:

- A mixture of benzophenone, hydroxylamine hydrochloride, 95% ethyl alcohol, and water is placed in a 2-L round-bottomed flask.[9]
- Powdered sodium hydroxide is added in portions with shaking. The flask may be cooled with tap water if the reaction becomes too vigorous.[9]
- After the addition of sodium hydroxide is complete, the flask is fitted with a reflux condenser and heated to boiling for five minutes.[9]
- After cooling, the contents are poured into a solution of concentrated hydrochloric acid in water.[9]
- The precipitate is filtered by suction, washed thoroughly with water, and dried.[9]
- The crude product can be recrystallized from methyl alcohol.
- Yield: 98–99% of the theoretical amount.[9] Melting Point: 141–142 °C.[9]

Beckmann Rearrangement of Benzophenone Oxime

Materials:

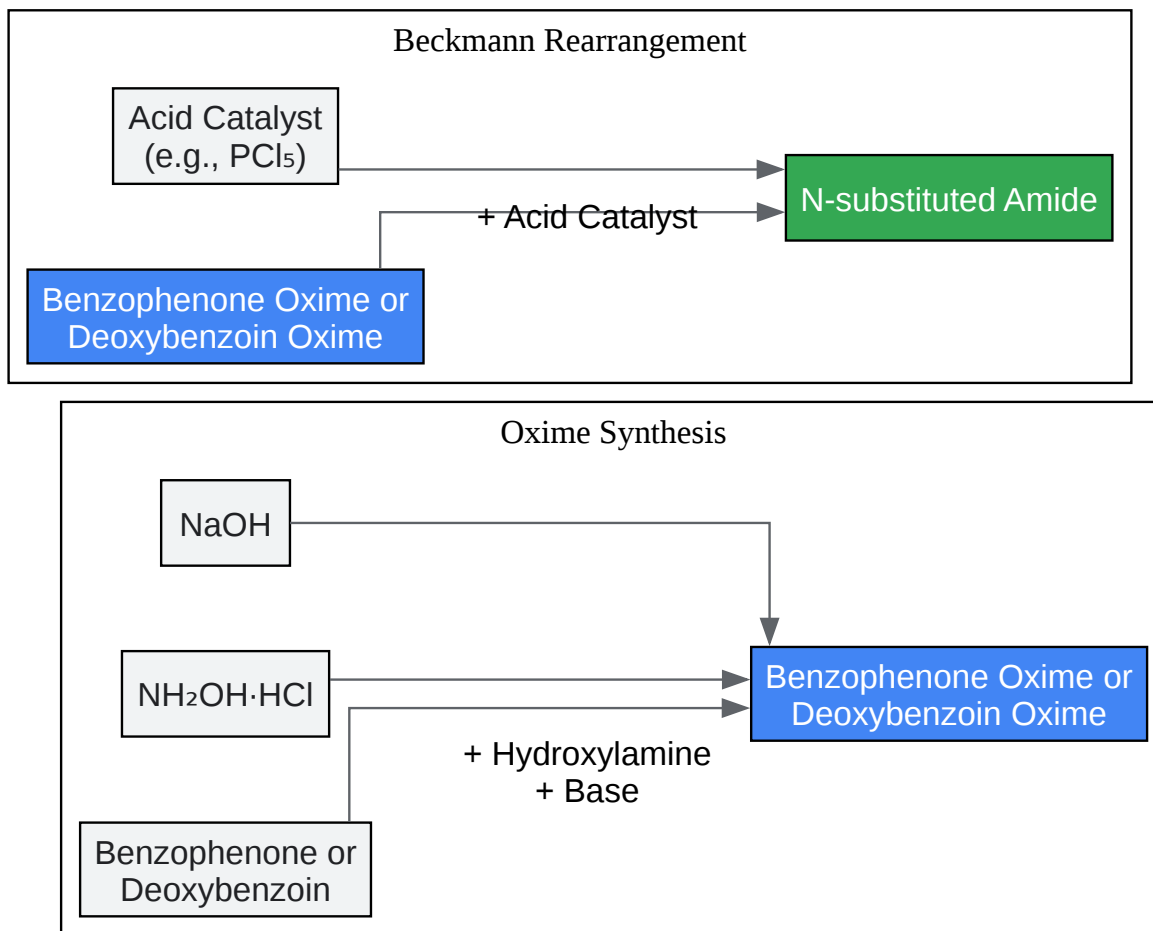
- Benzophenone oxime (from step 4.1)
- Anhydrous ether
- Thionyl chloride or Phosphorus pentachloride (PCl₅)

Procedure:

- Dissolve the synthesized Benzophenone oxime in anhydrous ether in an Erlenmeyer flask.
- In a fume hood, carefully add thionyl chloride or phosphorus pentachloride to the solution.
- The solvent and other volatile products are removed by distillation on a water bath.
- Water is added to the residue and boiled for several minutes to hydrolyze the intermediate.
- The supernatant liquid is decanted, and the solid product is recrystallized from a suitable solvent (e.g., methanol or ethanol).
- Yield: A typical yield for the rearrangement of Benzophenone oxime to benzanilide is reported to be around 64.53%.^[7]

Visualizing the Reaction Pathways

The following diagrams illustrate the synthesis and rearrangement pathways discussed.



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Fig. 1: General workflow for oxime synthesis and Beckmann rearrangement.



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Fig. 2: Simplified mechanism of the Beckmann rearrangement.

Conclusion

The reactivity of **Deoxybenzoin oxime** and Benzophenone oxime in the Beckmann rearrangement is primarily governed by their structural differences. Benzophenone oxime, being symmetrical, provides a single, predictable amide product. **Deoxybenzoin oxime**, on the other hand, is an unsymmetrical ketoxime whose rearrangement product is dependent on the stereochemistry of the starting material, with the group anti to the hydroxyl group undergoing migration. While the phenyl group has a high migratory aptitude, the stereospecific nature of the reaction is the determining factor. Researchers should consider these factors when selecting an oxime for a specific synthetic application. The provided experimental protocols offer a starting point for the synthesis and rearrangement of these compounds, which can be optimized based on specific laboratory conditions and desired outcomes.

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